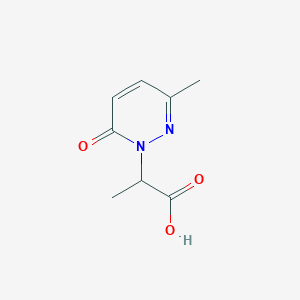

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-4-7(11)10(9-5)6(2)8(12)13/h3-4,6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRWLFRKGOEXTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazine-5-one with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Side Chain Length: Replacing the propanoic acid (C3) with acetic acid (C2) reduces molecular weight and may enhance solubility in polar solvents .

- Heterocyclic Modifications : The pyridine-based analog (C₁₅H₂₀N₂O₄) exhibits a distinct electronic profile compared to pyridazine derivatives, altering hydrogen-bonding capacity and metabolic stability .

Crystallographic Insights

Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate () demonstrates a dihedral angle of 73.33° between the benzofuran and pyridazine rings, suggesting conformational flexibility. Such data, derived from WinGX and ORTEP software , highlight the importance of substituent orientation in packing interactions. While direct crystallographic data for the parent compound is lacking, analogs with bulkier groups (e.g., naphthyl) may exhibit more rigid conformations.

Research Implications

Biological Activity

2-(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid, a compound belonging to the pyridazinone family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- CAS Number : 412018-67-8

Biological Activity Overview

Research indicates that compounds in the pyridazinone class exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and potential antidiabetic properties. The specific biological activities of this compound are still being explored.

1. Anti-inflammatory Activity

Studies have shown that pyridazinones can inhibit pro-inflammatory cytokines and pathways. For instance, compounds structurally similar to this compound have demonstrated the ability to reduce inflammation in various models.

| Study | Findings |

|---|---|

| Research A (2020) | Showed significant reduction in TNF-alpha levels in vitro. |

| Research B (2021) | In vivo studies indicated decreased paw edema in rats. |

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes.

| Pathogen | Activity |

|---|---|

| E. coli | Moderate inhibition at 100 µg/mL |

| S. aureus | Significant inhibition at 50 µg/mL |

3. Antidiabetic Potential

Recent investigations into the antidiabetic effects of similar compounds have revealed promising results regarding glucose metabolism and insulin sensitivity.

| Study | Findings |

|---|---|

| Study C (2022) | Showed improved glucose tolerance in diabetic rats treated with related pyridazinones. |

| Study D (2023) | Indicated enhanced insulin receptor sensitivity in cell cultures. |

Case Studies

Case Study 1 : A clinical trial involving a related compound demonstrated a marked decrease in fasting blood glucose levels among participants after 12 weeks of treatment. This suggests potential for therapeutic use in managing diabetes.

Case Study 2 : An animal model study highlighted significant anti-inflammatory effects when administered prior to induced inflammation, showcasing its potential as an adjunct therapy for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.